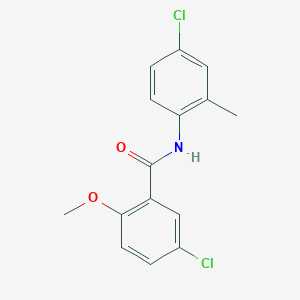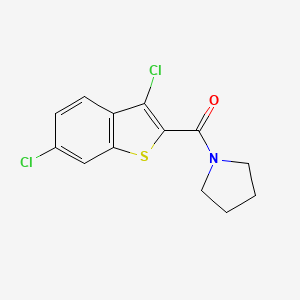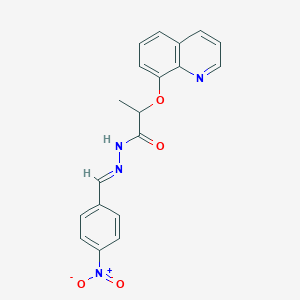![molecular formula C18H20N2O3S B5764618 ETHYL 4-({[(2-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B5764618.png)
ETHYL 4-({[(2-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-({[(2-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is a chemical compound with the molecular formula C18H18N2O4S and a molecular weight of 358.41 g/mol . This compound is known for its unique structure, which includes an ethyl ester group, a methoxybenzyl group, and a carbothioyl group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[(2-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE typically involves the reaction of 4-aminobenzoic acid with 2-methoxybenzylamine in the presence of a carbothioylating agent. The reaction is carried out under controlled conditions, usually at elevated temperatures and in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 4-({[(2-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzylamine derivatives.
Applications De Recherche Scientifique
ETHYL 4-({[(2-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ETHYL 4-({[(2-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved include covalent modification of amino acid residues and disruption of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL 4-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE: Similar structure but with a morpholinopropyl group instead of a methoxybenzyl group.
ETHYL 4-[(2-ACETYLOXYBENZOYL)AMINO]BENZOATE: Contains an acetyloxybenzoyl group instead of a methoxybenzyl group.
ETHYL 4-[(4-METHOXYBENZOYL)AMINO]BENZOATE: Similar structure with a methoxybenzoyl group.
Uniqueness
ETHYL 4-({[(2-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and industrial uses .
Propriétés
IUPAC Name |
ethyl 4-[(2-methoxyphenyl)methylcarbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-23-17(21)13-8-10-15(11-9-13)20-18(24)19-12-14-6-4-5-7-16(14)22-2/h4-11H,3,12H2,1-2H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZCDCCUKGMXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)

![1-[2-(Cyclohexen-1-yl)ethyl]-6-hydroxy-5-(pyrrol-2-ylidenemethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B5764550.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B5764553.png)

![N-({4-[(1-hydroxycyclohexyl)ethynyl]phenyl}carbonyl)-beta-alanine](/img/structure/B5764567.png)

![4-butyl-13-(methoxymethyl)-11-methyl-5-[(E)-(4-methylphenyl)methylideneamino]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B5764576.png)
![N-[(2-fluorophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5764583.png)

![4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine](/img/structure/B5764587.png)
![N-[(3,5-dimethylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide](/img/structure/B5764605.png)
![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)

